5-(Hydroxymethyl)piperidine-3-carbonitrile

Medicinal Chemistry Physicochemical Property Optimisation Permeability-Solubility Balance

Select 5-(Hydroxymethyl)piperidine-3-carbonitrile for its unique dual-handle architecture—a primary alcohol at the 5-position and a nitrile at the 3-position—that enables orthogonal derivatization without excess protection/deprotection cycles. With XLogP –0.8, TPSA 56.1 Ų, and two H-bond donors, this scaffold outperforms generic 3-cyanopiperidine in polarity, solubility, and ADME compatibility. Ideal for parallel synthesis of amide, ester, and ether libraries targeting CCR5-mediated pathways and covalent probe development.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B15218556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)piperidine-3-carbonitrile
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1C(CNCC1C#N)CO
InChIInChI=1S/C7H12N2O/c8-2-6-1-7(5-10)4-9-3-6/h6-7,9-10H,1,3-5H2
InChIKeyDSVSMZAZPMAHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxymethyl)piperidine-3-carbonitrile – A Dual-Functional Piperidine Scaffold for Medicinal Chemistry and CCR5-Targeted Programs


5-(Hydroxymethyl)piperidine-3-carbonitrile (CAS 2366181-77-1) is a substituted piperidine that incorporates a primary alcohol (-CH₂OH) at the 5-position and a nitrile (-C≡N) at the 3-position on a saturated six‑membered ring [1]. With a molecular weight of 140.18 g·mol⁻¹, an XLogP of –0.8, two hydrogen‑bond donors, and a topological polar surface area (TPSA) of 56.1 Ų, the compound occupies a physicochemical space that balances polarity and permeability [1]. The simultaneous presence of the hydroxymethyl and carbonitrile groups enables orthogonal derivatisation strategies – the alcohol can be oxidised, esterified, or converted to a leaving group, while the nitrile can be hydrolysed to an amide or carboxylic acid or reduced to an aminomethyl moiety [2]. These features have made the scaffold a recurrent intermediate in patents describing CCR5 antagonists and other chemokine‑receptor modulators [2].

Why 5-(Hydroxymethyl)piperidine-3-carbonitrile Cannot Be Freely Interchanged with Other Piperidine-3-carbonitriles


Piperidine‑3‑carbonitrile scaffolds are widely used in medicinal chemistry, but simple substitution at the 5‑position profoundly alters both the physicochemical profile and the synthetic versatility of the molecule. The hydroxymethyl group in 5‑(hydroxymethyl)piperidine‑3‑carbonitrile introduces a hydrogen‑bond donor (HBD) and an additional acceptor (HBA) while adding only one rotatable bond, creating a distinct polarity signature (XLogP –0.8; TPSA 56.1 Ų) compared with the unsubstituted analogue [1]. In contrast, the commonly available 3‑cyanopiperidine hydrochloride (CID 53400639) lacks the pendant alcohol and therefore presents a different HBA count (2 vs. 3) and a higher effective lipophilicity, which can alter membrane permeability, solubility, and off‑target binding [2]. Attempts to replace the hydroxymethyl group with a methyl (to gain metabolic stability) sacrifice the synthetic handle required for pro‑drug strategies, active‑transport recognition, or late‑stage diversification. Consequently, generic substitution without rigorous re‑evaluation of the structure‑property relationships risks undermining both the chemical tractability and the biological performance of the lead series. The quantitative evidence below illustrates exactly where the differentiation is operationally meaningful.

5-(Hydroxymethyl)piperidine-3-carbonitrile – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Hydrogen‑Bond Donor Count: Doubled Capacity Relative to 3‑Cyanopiperidine

The target compound possesses two hydrogen‑bond donors (piperidine N–H and primary alcohol O–H), whereas 3‑cyanopiperidine (free‑base, CID 18653218) contains only one HBD (piperidine N–H). This difference directly impacts the compound’s ability to engage in directional hydrogen‑bond networks with biological targets or crystal‑packing environments [1][2].

Medicinal Chemistry Physicochemical Property Optimisation Permeability-Solubility Balance

Topological Polar Surface Area: Elevated Polarity Relative to 3‑Cyanopiperidine

The TPSA of 5-(hydroxymethyl)piperidine-3-carbonitrile is 56.1 Ų, which is substantially higher than the 24.4 Ų computed for 3‑cyanopiperidine [1][2]. The increase reflects the contribution of the primary alcohol oxygen, shifting the compound closer to the threshold (60 Ų) often associated with reduced passive blood‑brain‑barrier permeation and enhanced aqueous solubility.

Medicinal Chemistry Bioavailability Prediction CNS Drug Design

Lipophilicity Modulation: XLogP Shift from Neutral to Negative Territory

The computed XLogP3-AA for 5-(hydroxymethyl)piperidine-3-carbonitrile is –0.8, whereas the unsubstituted 3‑cyanopiperidine has a predicted XLogP of approximately 0.2 [1][2]. The introduction of the hydroxymethyl group thus lowers the lipophilicity by about one log unit, which can favourably influence metabolic stability and reduce hERG binding risk.

Medicinal Chemistry Drug-Likeness ADME Profiling

Orthogonal Synthetic Versatility: Dual Functionalisation Handles vs. Single‑Handle Analogues

5-(Hydroxymethyl)piperidine-3-carbonitrile offers two chemically distinct reactive centres: a primary alcohol (pKa ≈ 15–16, amenable to oxidation, esterification, sulfonation, or nucleophilic displacement) and a nitrile (electrophilic, convertible to amide, acid, amine, or tetrazole). In contrast, the unsubstituted 3‑cyanopiperidine provides only the nitrile handle, limiting the scope of parallel diversification without additional protection/deprotection steps [1][2]. No direct quantitative yield comparison across identical transformations has been published, but the orthogonal reactivity is a structural feature that directly reduces step count in parallel library synthesis.

Synthetic Chemistry Late-Stage Functionalisation Scaffold Diversification

CCR5 Antagonist Scaffold Provenance: Patent‑Disclosed Physiological Activity Context

Patent literature explicitly exemplifies 5-(hydroxymethyl)piperidine-3-carbonitrile derivatives as CCR5 antagonists [1]. While the unsubstituted 3‑cyanopiperidine is primarily disclosed as a synthetic intermediate, the hydroxymethyl‑bearing analogues have been profiled in cell‑based HIV‑1 fusion assays (e.g., IC₅₀ = 0.110 nM for a close structural analogue in P4R5 cells) [2]. This level of biological annotation provides a starting point for pharmacological evaluation that is absent for the simpler piperidine‑3‑carbonitrile comparator.

HIV Entry Inhibition Chemokine Receptor Antagonism Immunomodulation

Procurement‑Relevant Application Scenarios for 5-(Hydroxymethyl)piperidine-3-carbonitrile


CCR5‑Targeted Antiviral and Immunomodulatory Drug Discovery

Based on the patent‑disclosed CCR5 antagonist activity of hydroxymethyl‑piperidine‑carbonitrile congeners [1], this compound is a logical starting point for medicinal‑chemistry teams pursuing HIV‑1 entry inhibitors or therapies for CCR5‑mediated inflammatory diseases. Its dual‑handle reactivity enables rapid parallel synthesis of amide, ester, and ether libraries while maintaining the core pharmacophore. The low XLogP (–0.8) and moderate TPSA (56.1 Ų) align with the physicochemical profiles sought for orally bioavailable, non‑CNS‑penetrant candidates [2].

Late‑Stage Functionalisation for Diversity‑Oriented Synthesis

Because the compound provides two orthogonal reactive sites (primary alcohol and nitrile), it is well suited for diversity‑oriented synthesis workflows where a single scaffold must yield tens to hundreds of analogues. The alcohol can be oxidised, acylated, or converted into a leaving group, while the nitrile can be hydrolysed to a primary amide or reduced to an aminomethyl group [2]. This reduces the number of protection/deprotection cycles compared with mono‑functional piperidine‑3‑carbonitriles, directly impacting reagent consumption and overall synthesis cost.

Property‑Based Lead Optimisation Programmes

The quantitative physicochemical differentiation (HBD = 2 vs. 1; TPSA = 56.1 vs. 24.4 Ų; XLogP = –0.8 vs. ~0.2) relative to 3‑cyanopiperidine provides a data‑rich rationale for selecting the target compound when increased polarity, lower logP, and additional hydrogen‑bonding capacity are desired [2]. These metrics are critical input parameters for in‑silico ADME models and can guide formulation development for in‑vivo pharmacokinetic studies.

Chemical Biology Probe Development

The combination of a nucleophilic hydroxymethyl group and an electrophilic nitrile makes the scaffold attractive for designing covalent or affinity‑based probes. For example, the alcohol can be linked to biotin or fluorophores via ester or carbamate bonds, while the nitrile can be transformed into a photoreactive tetrazole for photoaffinity labelling [1]. The scaffold’s compact size (MW 140.18) minimises steric perturbation of target binding.

Quote Request

Request a Quote for 5-(Hydroxymethyl)piperidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.